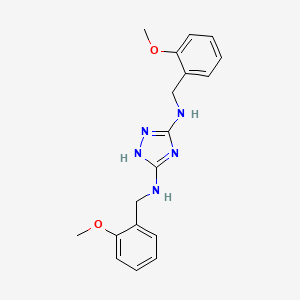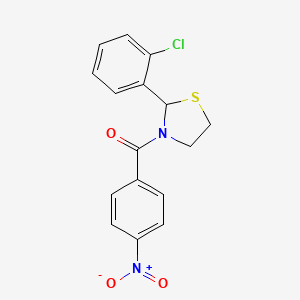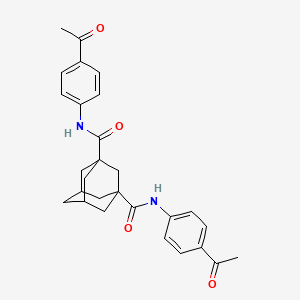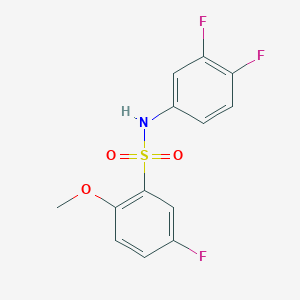
N,N'-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as BMTD, is a chemical compound that has been extensively studied for its potential use in scientific research. BMTD is a triazole derivative that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of BMTD is not fully understood. However, studies have shown that BMTD may inhibit the activity of certain enzymes and proteins that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
BMTD has been shown to have various biochemical and physiological effects. Studies have shown that BMTD can reduce the levels of certain inflammatory markers in the body, inhibit the growth of cancer cells, and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
BMTD has several advantages and limitations for lab experiments. One of the advantages of BMTD is its ability to inhibit the growth of cancer cells and reduce inflammation. However, BMTD has limitations, including its complex synthesis process and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for BMTD research. One potential direction is the development of BMTD-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of BMTD's neuroprotective properties for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the potential of BMTD in scientific research.
In conclusion, BMTD is a chemical compound that has shown potential in various scientific research studies related to cancer, inflammation, and neurodegenerative diseases. BMTD's anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising compound for future research and drug development.
Synthesemethoden
BMTD can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 1H-1,2,4-triazole-3,5-diamine in the presence of a catalyst. The synthesis of BMTD is a complex process that requires careful handling and purification.
Wissenschaftliche Forschungsanwendungen
BMTD has been extensively studied for its potential use in scientific research. Studies have shown that BMTD has anti-inflammatory, anti-cancer, and neuroprotective properties. BMTD has also been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
3-N,5-N-bis[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-24-15-9-5-3-7-13(15)11-19-17-21-18(23-22-17)20-12-14-8-4-6-10-16(14)25-2/h3-10H,11-12H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYUVZAQCFARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NN2)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4994959.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)


![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4995030.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)